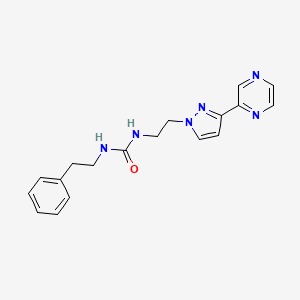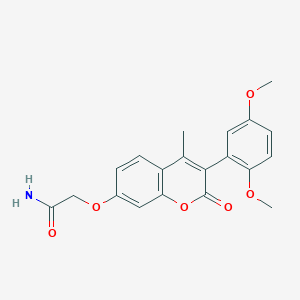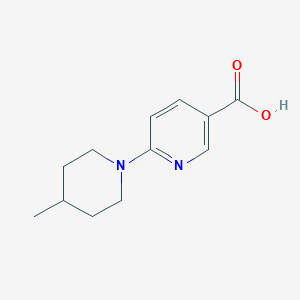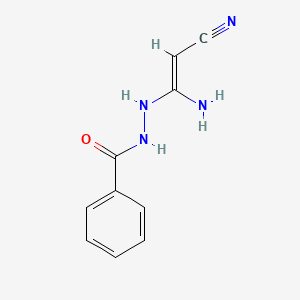![molecular formula C23H30ClN3O4S2 B2491798 N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1215626-78-0](/img/structure/B2491798.png)
N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that have been the focus of research due to their potential biological activities and chemical properties. Compounds with similar structures have been synthesized and analyzed to understand their molecular configurations, interactions, and potential applications in various fields, excluding drug use and dosage.
Synthesis Analysis
Synthesis of compounds related to the given chemical involves complex reactions including halogenated hydrocarbon amination, cyclooxygenase-2 inhibition studies, and crystal structure determination through X-ray crystallography. These processes illustrate the intricate steps needed to create similar complex molecules and analyze their structures (Bai et al., 2012; Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various techniques such as X-ray crystallography, highlighting the arrangement of atoms within the molecule and providing insights into its chemical behavior. These studies reveal detailed geometric parameters and the spatial orientation of functional groups (G. Roman, 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include alkylation, ring closure, and oxidation, leading to the generation of structurally diverse libraries. These reactions are crucial for modifying chemical structures to achieve desired properties and functionalities (Stanetty et al., 1997).
Physical Properties Analysis
The physical properties of compounds structurally similar to the one , such as solubility, melting point, and crystal structure, are determined through empirical studies. These properties are essential for understanding the compound's behavior in different environments and potential applications (Zaky et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability under various conditions, and the ability to undergo specific chemical transformations, are critical for the application of these compounds in synthesis and industry. Studies on related compounds provide valuable information on their chemical behaviors and interactions (Pyrih et al., 2023).
科学的研究の応用
Novel Inhibitors for Virus Replication
A study by Buerger et al. (2001) explored a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, highlighting its excellent safety profile and distinct mechanism of action that interferes with viral DNA maturation and packaging, indicating potential applications in antiviral therapies Buerger et al., 2001.
Advancements in Photodynamic Therapy
Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives revealed their remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These derivatives exhibit high singlet oxygen quantum yield and appropriate photodegradation quantum yield, essential for effective treatment outcomes Pişkin, Canpolat, & Öztürk, 2020.
Creation of Structurally Diverse Chemical Libraries
Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This work demonstrates the potential of these compounds in creating diverse chemical libraries for various scientific and pharmacological research applications Roman, 2013.
Corrosion Inhibition Studies
Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in acidic solutions. These studies contribute to the development of more effective corrosion inhibitors, showcasing the chemical's versatility in industrial applications Hu et al., 2016.
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2.ClH/c1-4-30-19-12-8-13-20-22(19)24-23(31-20)26(16-9-15-25(2)3)21(27)14-17-32(28,29)18-10-6-5-7-11-18;/h5-8,10-13H,4,9,14-17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNWPXDTJQCKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)


![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2491729.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)
![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)
![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)